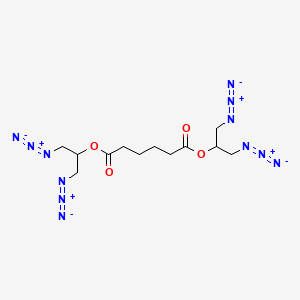
Bis(1,3-diazidopropan-2-yl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-diazidopropan-2-yl) hexanedioate is a chemical compound with the molecular formula C12H18N12O4 It is known for its unique structure, which includes azide groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-diazidopropan-2-yl) hexanedioate typically involves the reaction of hexanedioic acid with 1,3-diazidopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-diazidopropan-2-yl) hexanedioate can undergo various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction may produce amines.
Scientific Research Applications
Bis(1,3-diazidopropan-2-yl) hexanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Bis(1,3-diazidopropan-2-yl) hexanedioate involves its interaction with molecular targets through its azide and ester groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The molecular pathways involved may include the formation of reactive intermediates and the subsequent reactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl adipate: Another ester compound with similar structural features but different functional groups.
Hexanedioic acid derivatives: Compounds with similar backbone structures but varying functional groups.
Uniqueness
Bis(1,3-diazidopropan-2-yl) hexanedioate is unique due to its combination of azide and ester functionalities, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in scientific research.
Properties
CAS No. |
81397-63-9 |
|---|---|
Molecular Formula |
C12H18N12O4 |
Molecular Weight |
394.35 g/mol |
IUPAC Name |
bis(1,3-diazidopropan-2-yl) hexanedioate |
InChI |
InChI=1S/C12H18N12O4/c13-21-17-5-9(6-18-22-14)27-11(25)3-1-2-4-12(26)28-10(7-19-23-15)8-20-24-16/h9-10H,1-8H2 |
InChI Key |
CYPRSKJNHFOJOI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-])CC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


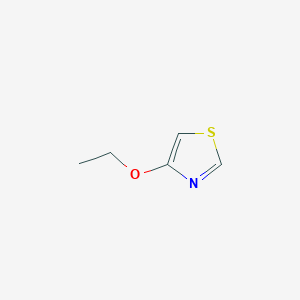







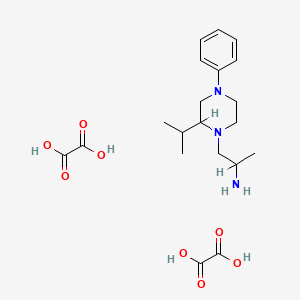
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
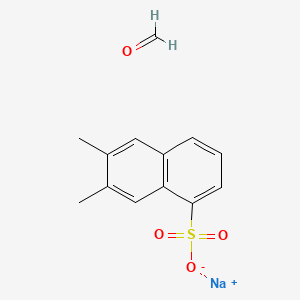
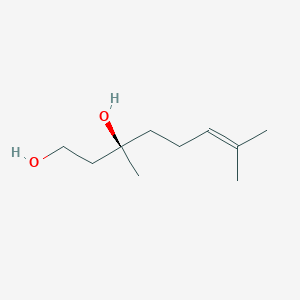
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

